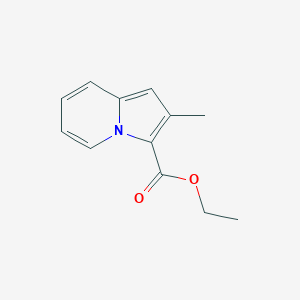

Ethyl 2-methylindolizine-3-carboxylate

Description

Historical Trajectories and Milestones in Indolizine (B1195054) Core Synthesis Research

The journey into the chemistry of indolizine, a nitrogen-containing heterocyclic compound, began over a century ago. rsc.orgresearchgate.netijettjournal.orgrsc.org The initial synthesis of the parent indolizine core was a landmark achievement that paved the way for the exploration of its myriad derivatives. Two classical methodologies, the Scholtz and Tschitschibabin reactions, were fundamental in the early development of indolizine synthesis. rsc.org These early methods, though groundbreaking, have been continually refined and supplemented by modern synthetic strategies. rsc.orgrsc.org

A significant breakthrough in the synthesis of indolizines was the Tschitschibabin reaction, which involves the base-mediated cyclization of 1-(2-oxoalkyl)-2-methylpyridinium salts. nih.govorganic-chemistry.org This reaction has proven to be of practical value for preparing 2-alkyl- or 2-arylindolizines. nih.gov Another cornerstone of indolizine synthesis is the 1,3-dipolar cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole, such as a pyridinium (B92312) ylide, with a dipolarophile, typically an activated alkene or alkyne, to form a five-membered ring. lew.rowikipedia.orgyoutube.com The versatility of this approach allows for the synthesis of a wide variety of substituted indolizines with a high degree of regioselectivity. lew.rowikipedia.org The development of these and other synthetic routes has been crucial in making the indolizine scaffold readily accessible for further study and application. nih.govorganic-chemistry.org

| Key Synthetic Methodologies for the Indolizine Core | Description | Key Contributors/Developers |

| Scholtz Reaction | An early method for indolizine synthesis. | Scholtz |

| Tschitschibabin Reaction | Base-mediated cyclization of 1-(2-oxoalkyl)-2-methylpyridinium salts, particularly useful for 2-substituted indolizines. | Tschitschibabin |

| 1,3-Dipolar Cycloaddition | Reaction between a pyridinium ylide (1,3-dipole) and a dipolarophile (e.g., alkyne or alkene) to form the indolizine ring system. | Huisgen (pioneered the general concept) |

| Palladium-Catalyzed Reactions | Modern methods involving palladium catalysts for intramolecular α-arylation to form indole-3-carboxylic acid derivatives, a related class of compounds. | Not specified |

Academic Significance of the Indolizine Framework within Advanced Heterocyclic Chemistry

The indolizine framework is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties. researchgate.net As a structural isomer of indole (B1671886), indolizine and its derivatives have attracted considerable interest for their diverse biological activities. nih.gov These activities include potential applications as anticancer, anti-inflammatory, antimicrobial, and antitubercular agents. researchgate.netnih.govnih.gov The development of novel indolizine-based compounds is an active area of research in the quest for new therapeutic agents. nih.gov

Beyond its medicinal applications, the indolizine core is a key component in the design of advanced materials, particularly fluorescent compounds. rsc.orgresearchgate.net The inherent fluorescence of the indolizine system can be fine-tuned by the introduction of various substituents, leading to the development of fluorophores with a wide range of emission colors. nih.govnih.gov These fluorescent indolizine derivatives have shown promise as organic fluorescent molecules for applications in biological imaging and as sensors. nih.govnih.govacs.orgrsc.org The ability to rationally design indolizine-based fluorophores with predictable photophysical properties makes this scaffold highly valuable in the field of chemical biology and materials science. nih.govacs.org

| Domain of Academic Significance | Specific Applications of the Indolizine Framework |

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial, antitubercular, anti-HIV, larvicidal, and enzyme inhibitory activities. researchgate.netnih.govnih.gov |

| Materials Science | Development of organic fluorescent molecules, fluorescent probes for bioimaging, and chemosensors. rsc.orgresearchgate.netnih.govnih.govacs.orgrsc.org |

| Organic Synthesis | A versatile scaffold for the construction of complex heterocyclic systems and the development of new synthetic methodologies. nih.govorganic-chemistry.org |

Genesis and Early Research Development of Ethyl 2-methylindolizine-3-carboxylate and Analogues

While specific early research on this compound is not extensively documented in readily available literature, its genesis can be understood through the established synthetic routes for analogous compounds. The synthesis of 2-methylindolizine-3-carboxylate derivatives generally follows the classical methods for indolizine ring formation.

One of the most versatile methods for obtaining the indolizine scaffold is the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes. lew.ro In the context of synthesizing this compound, a plausible early approach would involve the reaction of a pyridinium ylide, generated in situ from a corresponding pyridinium salt, with an acetylenic dipolarophile like ethyl propiolate. lew.ro The structure of the resulting indolizine is determined by the substituents on both the pyridinium ylide and the dipolarophile.

The Tschitschibabin reaction also provides a viable route to 2-alkylindolizines. organic-chemistry.org A variation of this method could be adapted for the synthesis of 2-methylindolizine-3-carboxylates. Research into the synthesis of various substituted indolizine carboxylates has been ongoing, with a focus on creating libraries of compounds for biological screening and materials science applications. For instance, the synthesis of various methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates has been reported for their potential as anti-inflammatory agents.

| Analogous Indolizine Carboxylate Derivatives | Synthetic Approach | Potential Application |

| Methyl 5-oxo-6-(arylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylates | Palladium-mediated C-N coupling. nih.gov | Precursors for fused indolizinones. nih.gov |

| Methyl 2-methyl-8-oxo-5,6,7,8-tetrahydro-1-oxa-7a-aza-s-indacene-4-carboxylates | Cyclization under Wacker oxidation conditions. nih.gov | Precursors for furano-fused indolizinones. nih.gov |

| Ethyl 7-cyanoindolizine derivatives | 1,3-dipolar cycloaddition of pyridinium N-ylides with ethyl propiolate. lew.ro | Novel fluorophores and chemosensors. lew.ro |

Overview of Contemporary Academic Research Domains Involving this compound

Contemporary research on indolizine carboxylates, including analogues of this compound, is largely concentrated in the fields of medicinal chemistry and materials science, with a particular emphasis on fluorescent probes and bioimaging. nih.govnih.govacs.org

In the realm of materials science, the development of novel fluorescent scaffolds is a highly active area of investigation. acs.org Researchers are designing and synthesizing indolizine-based fluorophores with tunable emission colors, spanning from blue to red. nih.govnih.gov This is achieved by strategically placing electron-donating and electron-withdrawing groups on the indolizine core. nih.gov These efforts have led to the creation of highly fluorescent molecules with potential applications in bioimaging, allowing for the visualization of cellular structures and processes. acs.orgrsc.org For example, some indolizine-based probes have been developed for the detection of specific analytes like sulfite. rsc.org

In medicinal chemistry, various indolizine derivatives continue to be synthesized and evaluated for their biological activities. nih.gov This includes the development of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The indolizine scaffold serves as a versatile template for the design of new therapeutic agents, and the synthesis of libraries of indolizine carboxylates is a common strategy for identifying new lead compounds. Although specific research on the biological activity of this compound is not widely reported, the broader class of indolizine carboxylates remains a subject of significant academic interest for drug discovery. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylindolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-9(2)8-10-6-4-5-7-13(10)11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYCJNQDDMPBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2N1C=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321761 | |

| Record name | ethyl 2-methylindolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36766-56-0 | |

| Record name | NSC380854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-methylindolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reaction Pathways Involving Ethyl 2 Methylindolizine 3 Carboxylate

Detailed Reaction Mechanisms for Indolizine (B1195054) Ring Formation

The most prevalent and efficient method for constructing the 2,3-disubstituted indolizine ring system, as seen in Ethyl 2-methylindolizine-3-carboxylate, is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. organic-chemistry.orgwikipedia.org This pathway involves the reaction of a pyridinium (B92312) ylide with a suitable dipolarophile, typically an electron-deficient alkyne. nih.govresearchgate.net

In-situ Generation of the Pyridinium Ylide: The reaction commences with the formation of a pyridinium ylide. This is typically achieved by treating a pyridine (B92270) derivative, in this case, a 2-methylpyridine, with an α-halo ester such as ethyl bromoacetate to form the corresponding N-alkylated pyridinium salt. Subsequent treatment with a mild base (e.g., potassium carbonate or triethylamine) deprotonates the methylene carbon adjacent to the ester group, generating the reactive 1,3-dipole, the pyridinium ylide. researchgate.netnih.gov The ylide is stabilized by the electron-withdrawing ester group, which delocalizes the negative charge.

[3+2] Cycloaddition: The generated pyridinium ylide acts as a 4π-electron component and undergoes a concerted [3+2] cycloaddition with a 2π-electron dipolarophile. organic-chemistry.orgsphinxsai.com For the synthesis of this compound, the dipolarophile is ethyl propiolate. The ylide adds across the alkyne in a pericyclic reaction, leading to the formation of a five-membered ring fused to the original pyridine ring. nih.gov This step is generally highly regioselective; the nucleophilic carbon of the ylide attacks the more electrophilic sp-hybridized carbon of the ethyl propiolate, leading to the specific substitution pattern of the final product. nih.gov

Aromatization: The initial cycloadduct is a dihydroindolizine derivative. This intermediate is typically unstable and readily undergoes oxidation to achieve the stable, 10π-electron aromatic indolizine system. nih.gov In many cases, atmospheric oxygen is a sufficient oxidant for this spontaneous aromatization step, which involves the elimination of two hydrogen atoms. nih.gov

Alternative, though less direct, routes to the indolizine scaffold include the Tschitschibabin reaction and various metal-catalyzed cycloisomerizations, but the 1,3-dipolar cycloaddition remains the most common and mechanistically studied pathway for this class of compounds. wikipedia.orgorganic-chemistry.orgchim.it

Investigation of Key Intermediates and Transition States in this compound Synthesis

The multi-step synthesis of this compound involves several transient species whose characterization is crucial for understanding the reaction pathway.

Key Intermediates:

Pyridinium Ylide: This is the cornerstone intermediate of the reaction. It is a neutral molecule with separated positive and negative formal charges. The negative charge on the exocyclic carbon atom makes it a potent nucleophile, while the positively charged pyridine ring acts as an electron sink. Its stability and reactivity are significantly influenced by the substituents on both the pyridine ring and the carbanion. researchgate.net For the target molecule, the ylide would be derived from 2-methylpyridine and an ethyl acylating agent.

Dihydroindolizine: This is the primary product of the cycloaddition step. It is a non-aromatic, fused bicyclic system. Its inherent instability and propensity for oxidation drive the reaction towards the final aromatic product. nih.gov The isolation of dihydroindolizine intermediates is often challenging due to their rapid conversion to the corresponding indolizine.

Transition States:

The key transition state occurs during the [3+2] cycloaddition step. It is generally accepted to be a concerted, though often asynchronous, pericyclic transition state. nih.gov This means that the two new carbon-carbon bonds are formed simultaneously, but not necessarily to the same extent at the highest point of the reaction energy profile. The geometry of this transition state dictates the stereochemistry of the reaction, although for the reaction with an alkyne to form an aromatic ring, this is not a primary concern. Computational studies on similar systems suggest a high-energy, highly ordered "envelope" conformation where the planes of the ylide and the dipolarophile approach each other. nih.gov

Table 1: Key Species in the Synthesis of this compound

| Species | Type | Role in Mechanism | Key Characteristics |

| Pyridinium Ylide | Intermediate | 1,3-Dipole | Zwitterionic; nucleophilic exocyclic carbon; stabilized by adjacent ester group. |

| [3+2] Cycloaddition TS | Transition State | Rate-determining step | Concerted, asynchronous; ordered geometry; formation of two new C-C bonds. |

| Dihydroindolizine | Intermediate | Primary Cycloadduct | Non-aromatic; fused bicyclic system; readily undergoes oxidation. |

Kinetic and Thermodynamic Aspects of Indolizine Annulation

The rate and efficiency of indolizine synthesis via 1,3-dipolar cycloaddition are governed by several kinetic and thermodynamic factors.

Kinetic Aspects:

Substituent Effects: Studies have consistently shown that the reaction is fastest when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne dipolarophile. nih.govsemanticscholar.orgresearchgate.net An electron-withdrawing group on the ylide (like the precursor to the 3-carboxylate group) stabilizes the negative charge, while an electron-withdrawing group on the alkyne (the ethyl carboxylate on ethyl propiolate) lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the ylide's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

Basicity and pKa: The formation of the ylide intermediate is dependent on the pKa of the parent pyridinium salt. A lower pKa allows the ylide to be generated under milder basic conditions, which can be crucial for preventing side reactions. researchgate.net

Thermodynamic Aspects:

Table 2: Factors Influencing the Kinetics of Indolizine Annulation

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Electron-withdrawing groups on Ylide | Increases rate | Stabilizes the ylide intermediate. |

| Electron-withdrawing groups on Alkyne | Increases rate | Lowers the LUMO energy of the dipolarophile, enhancing orbital overlap with the ylide HOMO. |

| Solvent Polarity | Variable | Can influence the stability of the zwitterionic ylide and the transition state. |

| Base Strength | Affects ylide formation | Must be strong enough to deprotonate the pyridinium salt but not so strong as to cause side reactions. |

Computational Studies on Reaction Mechanisms Related to this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricate details of reaction mechanisms that are difficult to observe experimentally. researchgate.net For the synthesis of indolizines, DFT calculations provide profound insights into transition state structures, reaction energy profiles, and the electronic nature of the cycloaddition process.

While specific computational studies on this compound are not widely published, extensive research on closely related systems, such as the reaction between pyridinium ylides and ethyl propiolate, offers a clear mechanistic picture. nih.gov

Key findings from these computational studies include:

Mechanism Confirmation: DFT calculations support a concerted, one-step mechanism for the [3+2] cycloaddition. Attempts to locate a stepwise intermediate, such as a zwitterion formed after the first bond formation, have generally been unsuccessful, confirming the pericyclic nature of the reaction. nih.gov

Polar Nature of the Reaction: Analysis of the charge distribution in the transition state reveals a significant degree of charge transfer from the pyridinium ylide (the nucleophile) to the alkyne (the electrophile). This indicates that the reaction has a highly polar character, even though it is concerted. nih.gov

Activation Energies: Calculations can predict the activation energy barriers for different possible reaction pathways and regiochemical outcomes. These calculations consistently predict the regioselectivity observed experimentally, where the nucleophilic carbon of the ylide attacks the β-carbon of the propiolate ester.

Thermodynamic Data: Computational methods can provide estimates for the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step of the reaction, confirming the thermodynamic favorability of forming the final aromatic product.

Table 3: Representative Data from a DFT Study of a Pyridinium Ylide Cycloaddition

| Parameter | Finding | Implication |

| Reaction Pathway | Concerted, asynchronous transition state | The reaction occurs in a single, pericyclic step without a discrete intermediate. |

| Charge Transfer at TS | ~0.1-0.2 e⁻ (from ylide to alkyne) | Confirms the polar nature of the cycloaddition, with the ylide acting as the nucleophile. |

| Gibbs Free Energy of Activation (ΔG‡) | Calculated to be moderately low | Consistent with reactions that proceed readily under mild conditions. |

| Overall Reaction Energy (ΔG_rxn) | Highly negative | Confirms the formation of the indolizine product is thermodynamically favorable. |

Note: Data is generalized from studies on similar systems, such as the reaction of 1-(propergyl)pyridinium-3-olate with ethyl propiolate. nih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research on Ethyl 2 Methylindolizine 3 Carboxylate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For ethyl 2-methylindolizine-3-carboxylate, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the molecular framework.

The synthesis of indolizine (B1195054) derivatives, often achieved through methods like 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes, requires careful monitoring to track the consumption of starting materials and the formation of the desired product. nih.gov ¹H NMR spectroscopy is invaluable for this purpose, allowing researchers to observe the reaction progress in real-time or by analyzing aliquots from the reaction mixture.

Upon successful synthesis and purification, ¹H and ¹³C NMR spectra serve as the primary confirmation of the structure of this compound. The expected chemical shifts are influenced by the electron distribution within the 10-π electron aromatic system and the nature of the substituents. While specific data for the title compound is not readily published, analysis of closely related substituted indolizines allows for accurate prediction of the spectral features. sigmaaldrich.comresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for each of the five protons on the indolizine core, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the ethyl ester (a quartet and a triplet) and the methyl group at the C2 position (a singlet) will also be clearly visible in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found in the downfield region (around 164 ppm), while the carbons of the aromatic indolizine ring appear in a characteristic range. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Indolizine Cores (Data extrapolated from published spectra of related indolizine derivatives sigmaaldrich.comresearchgate.net)

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| H-1 | Singlet or small coupling | ~105 |

| C-2 (substituted) | - | - |

| C-3 (substituted) | - | ~116 |

| H-5 | Doublet, downfield (e.g., 9.4-9.9) | ~128 |

| H-6 | Triplet or Doublet of doublets | ~113 |

| H-7 | Triplet or Doublet of doublets | ~131 |

| H-8 | Doublet, upfield | ~118 |

| C-8a (bridgehead) | - | - |

| 2-CH₃ | Singlet | ~12-14 |

| -COOCH₂CH₃ | Quartet | ~60 |

| -COOCH₂CH₃ | Triplet | ~14 |

| -C OOCH₂CH₃ | - | ~164 |

Note: Chemical shifts are highly dependent on the solvent and other substituents on the ring.

While ¹H and ¹³C NMR provide foundational data, complex structures and unambiguous assignments necessitate the use of two-dimensional (2D) NMR techniques. For this compound, these experiments reveal the intricate network of correlations within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons on the six-membered ring of the indolizine core, for instance, by showing a correlation between H-5, H-6, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It allows for the definitive assignment of the carbon signal for each protonated carbon of the indolizine ring by linking the known ¹H chemical shifts to their corresponding ¹³C shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the full carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For example, HMBC would show a correlation from the methyl protons (at C-2) to the C-2, C-1, and C-3 carbons, confirming the substituent's position. It is also essential for assigning quaternary (non-protonated) carbons, such as the ester carbonyl, C-2, C-3, and the bridgehead C-8a. sigmaaldrich.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Structural investigations of various substituted indolizines have successfully utilized these 2D NMR techniques (including GCOSY, GHMBC, and GHMQC, an earlier variant of HSQC) to provide complete and unambiguous assignments of all proton and carbon signals, confirming the molecular structure and the effects of different substituents on the electronic environment of the ring system. sigmaaldrich.com

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation around single bonds. In molecules with amide or ester groups attached to an aromatic ring, rotation around the C(ring)-C(O) bond can be hindered.

Studies on indolizine-2-carboxamides, which are structurally analogous to the title ester, have utilized variable-temperature ¹H and ¹³C NMR to investigate the rotational barriers around the N-CO bond. nih.gov By monitoring the coalescence of signals as the temperature is changed, the energy barrier to rotation can be calculated. A similar DNMR study on this compound could provide valuable information about the rotational barrier around the C3-C(O)OEt bond, offering insight into the conformational preferences and rigidity of the ester group relative to the indolizine plane.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Information and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to determine its elemental composition. For this compound (C₁₂H₁₃NO₂), the calculated exact mass is 203.09463 Da. HRMS analysis of a synthesized sample would aim to find a molecular ion peak ([M]+•, [M+H]⁺, or [M+Na]⁺) that matches this value to within a very small tolerance (typically < 5 ppm), thereby confirming the molecular formula. The synthesis of various indolizine derivatives is routinely confirmed using HRMS. wikipedia.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a characteristic pattern of daughter ions. While a specific MS/MS spectrum for the title compound is not available, the fragmentation pathway can be predicted based on the functional groups present.

Table 2: Predicted Key Fragmentation Pathways for this compound

| Fragmentation | Lost Fragment | m/z of Fragment | Predicted Daughter Ion |

| Loss of ethoxy radical | •OCH₂CH₃ | 45 | [M - 45]⁺ |

| Loss of ethylene (B1197577) (via McLafferty) | CH₂=CH₂ | 28 | [M - 28]⁺• |

| Loss of the ethyl ester group | •COOCH₂CH₃ | 73 | [M - 73]⁺ |

The most common fragmentation for esters involves cleavage next to the carbonyl group. researchgate.net For this compound, the primary fragment would likely result from the loss of the ethoxy radical (•OC₂H₅), leading to a stable acylium ion. Further fragmentation of the indolizine ring itself would provide additional structural confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, these techniques are used to confirm the presence of the key structural components. The characterization of newly synthesized indolizine derivatives typically includes IR spectroscopy. researchgate.netalchetron.com

Ester Group: The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the ester, expected in the region of 1680-1710 cm⁻¹. Studies on related ethyl 7-acetyl-3-benzoyl-2-methylindolizine-1-carboxylates report this ester C=O stretch at around 1681 cm⁻¹. researchgate.net The C-O single bond stretches will appear in the 1100-1300 cm⁻¹ region.

Indolizine Ring: The aromatic C=C and C=N stretching vibrations of the indolizine ring would produce a series of bands in the 1450-1610 cm⁻¹ region. researchgate.net

Aliphatic Groups: The C-H stretching vibrations of the methyl and ethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). wikipedia.org

Aromatic C-H: The C-H stretching vibrations of the protons on the indolizine ring are expected above 3000 cm⁻¹. wikipedia.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly sensitive to conjugated π-systems. The indolizine ring, being a 10-π electron aromatic system, is a strong chromophore.

The extended conjugation in the bicyclic indolizine system, further influenced by the methyl and ethyl carboxylate substituents, is expected to result in significant absorption in the UV-Vis range. Indolizine derivatives are known for their optical properties, including fluorescence, which stems from these electronic transitions. nih.gov The absorption spectrum would likely display multiple bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity values provide quantitative information about the electronic structure of the molecule, which can be valuable for both qualitative identification and for applications in materials science or as biological probes.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its interactions with neighboring molecules in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the calculation of atomic positions with high precision.

Detailed Research Findings:

While a specific crystal structure for this compound is not publicly available in the searched literature, the analysis of a closely related, more substituted indolizine derivative, Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate, provides insight into the type of data that would be obtained. kud.ac.in For this related compound, X-ray analysis revealed critical structural parameters. kud.ac.in

A hypothetical set of crystallographic data that could be expected for this compound, based on typical values for organic molecules, is presented below.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₁₃NO₂ |

| Formula weight | 203.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 975.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.385 |

| Absorption coefficient (mm⁻¹) | 0.095 |

| F(000) | 432 |

From such data, precise bond lengths and angles for the entire molecule would be determined. For instance, the planarity of the indolizine ring system could be confirmed, and the torsion angles describing the orientation of the ethyl carboxylate group relative to the heterocyclic core would be defined.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. These non-covalent interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking between the aromatic indolizine rings, and van der Waals forces, are crucial in determining the solid-state properties of the compound, including its melting point and solubility. In the crystal structure of related heterocyclic compounds, intermolecular hydrogen bonds have been observed to link molecules into specific arrangements, such as tapes or more complex networks. nih.gov

Chiroptical Spectroscopies (e.g., CD, ORD) for Enantiomeric and Diastereomeric Analysis (if applicable)

This compound itself is not chiral and therefore would not exhibit a response in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for example, by the addition of a chiral substituent or by resolution of a chiral derivative, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become indispensable for its stereochemical analysis.

Chiroptical spectroscopies measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inrsc.orgvlabs.ac.in An ORD spectrum of a chiral molecule shows a characteristic curve, and the sign and magnitude of the rotation are specific to the enantiomer. rsc.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the absorption bands of the molecule's chromophores. rsc.org

Application to Chiral Derivatives:

Should a chiral derivative of this compound be synthesized, these techniques would be critical for:

Determining Enantiomeric Purity: The specific rotation obtained from ORD at a single wavelength is a standard measure of enantiomeric excess.

Assigning Absolute Configuration: By comparing the experimental CD or ORD spectrum with spectra of related compounds of known absolute configuration or with spectra predicted by theoretical calculations, the absolute configuration of the new chiral center could be determined. For example, studies on the related chiral indolizidine system have used ORD and CD to establish the relationship between stereochemistry and chiroptical behavior. rsc.orgpsu.edu

Analyzing Conformation: The sign and intensity of Cotton effects in a CD spectrum are highly sensitive to the conformation of the molecule, providing insights into the spatial arrangement of different parts of the molecule.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Parameter | Hypothetical Value |

| ORD | Specific Rotation [α]D²⁰ | +45.2 (c 1.0, CHCl₃) for one enantiomer |

| CD | Wavelength (nm) | 220 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +15,000 | |

| Wavelength (nm) | 250 | |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | -8,000 |

This hypothetical data illustrates how one enantiomer would produce a positive specific rotation and a CD spectrum with positive and negative Cotton effects, while its mirror image would exhibit equal but opposite values.

Computational and Theoretical Investigations of Ethyl 2 Methylindolizine 3 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. For Ethyl 2-methylindolizine-3-carboxylate, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties.

Natural Bond Orbital (NBO) analysis, a common component of quantum chemical studies, would provide a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation and resonance, which contribute to the molecule's stability. These calculations would reveal the partial atomic charges on each atom, highlighting the most electron-rich and electron-poor centers.

Table 1: Predicted Geometrical Parameters and Atomic Charges for this compound (Hypothetical DFT Data)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Atomic Charges (e) | ||

| N(4)-C(3) | ~1.38 | N(4) | ~ -0.60 |

| C(3)-C(2) | ~1.40 | C(1) | ~ -0.25 |

| C(2)-C(1) | ~1.39 | C(2) | ~ +0.15 |

| C(1)-C(8a) | ~1.41 | C(3) | ~ +0.30 |

| C(8a)-N(4) | ~1.37 | C(5) | ~ -0.20 |

| C(3)-C(10)(Carbonyl) | ~1.48 | C(6) | ~ -0.18 |

| C(10)=O(11) | ~1.22 | C(7) | ~ -0.21 |

| **Bond Angles (°) ** | C(8) | ~ -0.19 | |

| C(3)-N(4)-C(8a) | ~108.5 | O(11) (Carbonyl) | ~ -0.55 |

| N(4)-C(3)-C(2) | ~110.0 | O(12) (Ester) | ~ -0.45 |

| C(3)-C(2)-C(1) | ~107.5 |

Note: This data is hypothetical and serves as an illustration of typical results from DFT calculations on similar heterocyclic systems.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of flexible molecules and their interactions with the surrounding environment. nih.gov this compound possesses conformational flexibility, primarily due to the rotation of the ethyl group of the carboxylate moiety.

An MD simulation would typically be performed using a classical force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement). The simulation would track the atomic positions over time, allowing for the analysis of conformational preferences and the dynamics of intramolecular motions. The results would likely show that the ethyl group can adopt various orientations relative to the indolizine (B1195054) ring, with certain conformations being more energetically favorable due to steric and electronic effects.

Furthermore, MD simulations can be used to study intermolecular interactions in condensed phases (e.g., in a solvent or a crystal lattice). By simulating a system containing multiple molecules of this compound, one could investigate π-π stacking interactions between the aromatic indolizine rings and hydrogen bonding possibilities, which are crucial for understanding its solid-state structure and physical properties. Studies on related indolizine derivatives have highlighted the importance of hydrophobic and C–H···π interactions in their crystal packing. mdpi.com

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Defines the potential energy function of the system. | OPLS3e or GAFF |

| Ensemble | Statistical ensemble defining thermodynamic variables. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | Simulation temperature. | 298 K (25 °C) |

| Pressure | Simulation pressure. | 1 atm |

| Solvent Model | Explicit or implicit representation of the solvent. | SPC/E or TIP3P water model (for solvated simulations) |

| Simulation Time | Duration of the simulation. | 100 ns or more |

| Analysis | Properties extracted from the trajectory. | RMSD, RMSF, Radial Distribution Functions, Conformational Analysis |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can provide valuable insights into its vibrational (FTIR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. nih.gov These calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions associated with the conjugated indolizine ring system. A study on a substituted indolizine reported a blue emission at 458 nm when excited at 330 nm. semanticscholar.org

Vibrational frequencies and intensities for FTIR and Raman spectra can also be computed using DFT. The calculated spectrum would show characteristic peaks for the C=O stretch of the ester, C-H stretches of the methyl and ethyl groups, and the vibrational modes of the indolizine ring.

NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. These predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (π-π*) | ~300-350 nm |

| FTIR (DFT) | Carbonyl (C=O) stretch | ~1700-1720 cm⁻¹ |

| C-N stretch | ~1350-1400 cm⁻¹ | |

| Aromatic C=C stretch | ~1500-1600 cm⁻¹ | |

| ¹H NMR (GIAO-DFT) | H-1 | ~7.5-7.8 ppm |

| H-5 | ~8.0-8.3 ppm | |

| Methyl protons (-CH₃) | ~2.5-2.7 ppm | |

| Ethyl protons (-CH₂CH₃) | ~4.3 (q), ~1.4 (t) ppm | |

| ¹³C NMR (GIAO-DFT) | C-2 | ~125-130 ppm |

| C-3 | ~115-120 ppm | |

| Carbonyl Carbon (C=O) | ~165-170 ppm |

Note: These values are illustrative and based on typical ranges for similar functional groups and heterocyclic systems.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov For a series of analogues of this compound, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, and molar refractivity.

The first step in QSPR is to generate a set of molecular descriptors for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies). A statistical method, such as multiple linear regression (MLR) or more advanced machine learning techniques like support vector machines (SVM), is then used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net

For example, a QSPR model for the boiling point of indolizine derivatives might show that it increases with molecular weight and polarizability but decreases with increased branching. Such models are valuable for predicting the properties of yet-to-be-synthesized compounds, thereby guiding the design of new materials with desired physical characteristics.

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential Maps (MESP)

The analysis of Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — is fundamental to understanding a molecule's reactivity. wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indolizine ring, particularly at the C-3 and C-1 positions, consistent with its known reactivity towards electrophiles. jbclinpharm.orgjbclinpharm.org The LUMO, on the other hand, would likely have significant contributions from the electron-withdrawing ethyl carboxylate group, indicating that this region is susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MESP would show negative potential (typically colored red) around the nitrogen atom and the carbonyl oxygen of the ester group, indicating these are regions of high electron density and are likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H if it were an indole (B1671886), but in the case of indolizine, around the hydrogens of the six-membered ring.

Table 4: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV |

| LUMO Energy | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |

| HOMO Localization | Primarily on the C-1, C-2, and C-3 atoms of the indolizine ring. |

| LUMO Localization | Significant density on the C=O bond and adjacent atoms of the carboxylate group. |

| MESP Negative Region | Concentrated on the carbonyl oxygen atom and the nitrogen atom of the indolizine ring. |

| MESP Positive Region | Distributed over the hydrogen atoms of the aromatic rings and the ethyl group. |

Note: The energy values are illustrative and typical for stable organic molecules.

Ethyl 2 Methylindolizine 3 Carboxylate As a Key Building Block in Complex Chemical Synthesis

Role as a Precursor for Advanced Heterocyclic Systems and Polycyclic Architectures

The utility of Ethyl 2-methylindolizine-3-carboxylate as a synthetic intermediate stems from the chemical reactivity of the indolizine (B1195054) core. This heterocyclic system can be readily synthesized and then elaborated upon to create novel, value-added chemical entities.

The synthesis of the indolizine framework itself often proceeds through methods like 1,3-dipolar cycloaddition or tandem annulation reactions, yielding functionalized derivatives ready for subsequent transformations. nih.govtandfonline.com For instance, the reaction between appropriately substituted pyridinium (B92312) ylides and electron-deficient alkynes is a common route to produce highly functionalized indolizine carboxylates. tandfonline.com

Once formed, the indolizine nucleus acts as a scaffold for the construction of more intricate molecular frameworks. Research has demonstrated the capacity of indolizine systems to be integrated into larger, fused heterocyclic structures. A palladium(II)-catalyzed cascade functionalization of internal alkynes has been established to create indolizine-fused heterocycles, such as isochromeno[3,4-f]indolizin-5-ones. acs.org This highlights the role of the indolizine moiety as a critical component in building polycyclic architectures that are of interest in various fields of chemical science. acs.org The ester and methyl groups of the title compound provide additional handles for chemical modification, further expanding its versatility as a starting material for diverse and complex molecular targets.

Integration into Materials Science Research (e.g., Organic Electronics, Fluorescent Dyes, Chemosensors, Dyes)

The electron-rich nature of the indolizine ring system imparts favorable electronic and photophysical properties, making it an attractive candidate for applications in materials science. Indolizine derivatives have garnered significant attention for their potential use as dyes and chemosensors. nih.gov

A key area of application is in the development of advanced fluorescent materials. The indolizine core is a versatile platform for creating luminogens that exhibit Aggregation-Induced Emission (AIE). nih.gov Unlike traditional fluorophores that suffer from quenching in the solid state, AIE luminogens (AIEgens) become highly emissive upon aggregation. nih.gov This property is crucial for applications in organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Research on indolizine-based AIEgens has shown that their emission properties can be precisely tuned across the visible spectrum by altering the substituents on the indolizine framework. nih.gov By strategically modifying the core structure, it is possible to modulate the intramolecular charge transfer (ICT) characteristics and the restriction of intramolecular rotation (RIR), which are the primary mechanisms governing the AIE effect. nih.gov This tunability allows for the rational design of materials with specific emission colors, from cyan to deep red, using a compact and low-molecular-weight scaffold. nih.gov

The table below summarizes the photophysical properties of selected functionalized indolizine derivatives, demonstrating the influence of different substituents on their emission characteristics in the aggregated state.

| Derivative | Substituent at C3-position | Emission Color (Aggregated State) | Maximum Emission Wavelength (λem) |

| Derivative 2 | Acetyl-substituted phenyl | Cyan | 496 nm |

| Derivative 3 | Nitro-substituted phenyl | Orange | 603 nm |

| Deep-red emitter | Modified from Derivative 3 | Deep Red | 669 nm |

This data is based on findings from a study on indolizine-based AIE systems and illustrates the tunability of the core structure. nih.gov

The development of such systems underscores the potential of indolizine-based materials for creating next-generation emissive technologies, including solid-state lighting and advanced optical sensors. nih.gov

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. iupac.org Host-guest chemistry, a central concept within this field, focuses on the formation of complexes between a large, concave "host" molecule and a smaller "guest." iupac.org These interactions are fundamental to applications ranging from drug delivery to chemical sensing. nih.gov

A review of the available scientific literature indicates that while the field of supramolecular and host-guest chemistry is robust, specific studies detailing the integration of this compound or the broader class of indolizine derivatives as either hosts or guests are not well-documented. Therefore, the application of this particular compound in the context of supramolecular chemistry and host-guest systems is not substantiated by the current body of literature.

Future Perspectives and Emerging Research Avenues for Ethyl 2 Methylindolizine 3 Carboxylate

Identification of Unexplored Reaction Pathways and Catalytic Innovations

The synthesis of the indolizine (B1195054) core has traditionally been dominated by classical methods such as the Chichibabin and Scholtz reactions. rsc.orgrsc.org However, modern synthetic chemistry is continuously seeking more efficient, atom-economical, and versatile methods. For Ethyl 2-methylindolizine-3-carboxylate, future research will likely focus on developing novel catalytic systems that offer milder conditions and broader substrate scopes.

Transition-metal catalysis represents a significant frontier. While methods employing catalysts like copper, palladium, rhodium, and gold have been developed for various indolizine derivatives, their application to generate diverse analogues of this compound is an area ripe for exploration. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides proceed via a 5-endo-dig cyclization, a pathway that could be adapted for novel syntheses. organic-chemistry.org Similarly, copper-catalyzed cycloisomerization of alkynyl imines presents a general and efficient route to fused heteroaromatic compounds that could be tailored for this specific target. organic-chemistry.org

Key Catalytic Strategies for Indolizine Synthesis

| Catalyst Type | Reaction Description | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Copper (Cu) | Assists in cycloisomerization of alkynyl imines and oxidative coupling. | High efficiency and selectivity for C-C and C-N bond formation. | researchgate.netorganic-chemistry.org |

| Palladium (Pd) | Catalyzes tandem coupling and cycloisomerization reactions. | Enables one-pot synthesis from readily available starting materials. | organic-chemistry.org |

| Rhodium (Rh) | Used for asymmetric allylation followed by Tschitschibabin reaction. | Allows for the creation of chiral indolizine derivatives. | organic-chemistry.org |

Another promising avenue is the development of metal-free catalytic systems . These "green chemistry" approaches mitigate the risk of metal contamination in final products, which is particularly crucial for pharmaceutical applications. nih.gov Recent studies have demonstrated cascade reactions, such as the Michael/SN2/aromatization sequence of 2-alkylazaarene derivatives with bromonitroolefins, to produce functionalized indolizines without a metal catalyst. nih.gov Applying such strategies to precursors of this compound could provide more environmentally benign and cost-effective synthetic routes. Furthermore, photoredox catalysis using organic dyes like Eosin Y offers a novel method for forming C-S bonds in indolizines, suggesting that light-mediated reactions could be an unexplored pathway for functionalizing the indolizine core. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Indolizine Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic pathways are designed and optimized. For a target like this compound, AI and machine learning (ML) can be applied in several impactful ways.

Firstly, retrosynthesis prediction algorithms can identify novel and non-intuitive synthetic routes. By training on vast databases of known chemical reactions, these tools can propose disconnections and precursor molecules that a human chemist might overlook. This could lead to the discovery of more efficient or economical syntheses starting from different, cheaper, or more readily available materials. youtube.com

Secondly, ML models can predict reaction outcomes and yields . Given a set of reactants, catalysts, and conditions, a trained model can predict the likelihood of success and the expected yield of the target molecule. researchgate.net This predictive capability can significantly reduce the number of trial-and-error experiments required in the lab, saving time and resources. For example, an ML model could optimize the conditions for a copper-catalyzed cyclization to maximize the yield of this compound while minimizing byproduct formation. researchgate.net

Applications of AI/ML in Indolizine Chemistry

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Algorithms suggest novel synthetic pathways by working backward from the target molecule. | Discovery of more efficient and economical routes. youtube.com |

| Reaction Optimization | Models predict reaction yields and outcomes under various conditions (e.g., temperature, solvent, catalyst). | Accelerates optimization and reduces experimental costs. researchgate.net |

| Property Prediction | In silico models predict physicochemical and biological properties (e.g., ADMET, bioactivity). | Prioritizes the synthesis of derivatives with desired characteristics. nih.gov |

Finally, in silico screening and property prediction are becoming indispensable in drug discovery and materials science. nih.govnih.gov ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual derivatives of this compound before they are ever synthesized. nih.gov This allows researchers to prioritize candidates with the most promising biological or material properties, focusing synthetic efforts on molecules with the highest probability of success.

Expansion into Novel Areas of Material Science and Advanced Functional Molecule Design

The inherent electronic properties of the indolizine nucleus make it an attractive scaffold for the design of advanced functional materials. researchgate.net The delocalized 10-π electron system often imparts fluorescence and unique photophysical characteristics to its derivatives. researchgate.netnih.gov

One key area of expansion is in the field of organic electronics . Indolizine derivatives have been investigated for use in organic light-emitting diodes (OLEDs) due to their potential as efficient blue fluorescent emitters. researchgate.net By strategically modifying the substituents on the this compound core, it is possible to tune the emission wavelength, quantum yield, and charge-transport properties. This could lead to the development of new, highly efficient materials for next-generation displays and lighting.

Another emerging application is in the design of chemosensors . The fluorescence of indolizine compounds can be sensitive to the presence of specific ions or molecules. This quenching or enhancement of fluorescence can be used as a detection mechanism. Future work could involve designing derivatives of this compound that can selectively bind to environmental pollutants, biological analytes, or metal ions, creating highly sensitive and specific sensors.

Furthermore, the development of π-expanded indolizines opens up possibilities for materials with novel optoelectronic properties. rsc.org By fusing additional aromatic rings to the indolizine skeleton, the π-system can be extended, leading to materials with tailored absorption and emission profiles suitable for applications in organic photovoltaics or as near-infrared (NIR) dyes for bio-imaging.

Addressing Synthetic Challenges and Opportunities in Indolizine Chemistry Research

Despite significant progress, several challenges remain in indolizine chemistry that also represent opportunities for innovation. A primary challenge is the regiocontrolled functionalization of the indolizine ring. The C1 and C3 positions are the most reactive, but developing methods to selectively functionalize other positions, such as C5, C6, C7, or C8, remains a significant goal. nih.gov Overcoming this challenge would allow for the synthesis of a much wider array of derivatives with finely tuned properties. Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly attractive strategy. nih.gov

Another challenge is the construction of complex, multi-substituted indolizines . Many current methods are limited in the diversity of functional groups they can tolerate. nih.gov There is a need for robust and versatile synthetic methods that can accommodate a wide range of substituents, enabling the creation of diverse molecular libraries for screening in drug discovery and materials science. researchgate.net One-pot, multi-component reactions are a promising approach, as they can build molecular complexity quickly and efficiently from simple precursors. organic-chemistry.org

The push towards greener and more sustainable synthesis is a major opportunity. ijettjournal.org The development of reactions that proceed in water or under solvent-free conditions, use recyclable catalysts, and have high atom economy will be a key focus of future research. ijettjournal.orgmdpi.com Microwave-assisted and sonication-based methods have already shown promise in accelerating reaction times and improving yields for indolizine synthesis. scispace.com

Finally, the exploration of indolizine-based scaffolds with increased three-dimensional character is a significant opportunity, particularly in medicinal chemistry. nih.gov Introducing chiral centers or fused non-aromatic rings can lead to compounds with improved pharmacological profiles. nih.gov Developing asymmetric syntheses to produce enantiomerically pure indolizine derivatives, such as through Rh-catalyzed asymmetric allylation, will be crucial for advancing their therapeutic potential. organic-chemistry.org

Q & A

Q. What strategies improve the stability of indolizine esters under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.